molecular formula C11H22Si2 B14432077 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane CAS No. 80153-53-3

1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane

Cat. No.: B14432077
CAS No.: 80153-53-3
M. Wt: 210.46 g/mol
InChI Key: WKYSGPUYLJOFMB-UHFFFAOYSA-N
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Description

1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane is an organosilicon compound with the molecular formula C11H22Si2. This compound is characterized by the presence of silicon atoms bonded to both methyl and vinyl groups, making it a versatile molecule in various chemical applications .

Preparation Methods

The synthesis of 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane typically involves the reaction of vinylsilane derivatives with methylsilane derivatives under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution. Major products formed from these reactions include epoxides, diols, and substituted organosilicon compounds .

Scientific Research Applications

1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane involves its ability to form stable carbon-silicon bonds, which are crucial for its reactivity and stability. The vinyl groups provide sites for further chemical modifications, while the methyl groups contribute to the compound’s hydrophobicity. Molecular targets and pathways involved in its action include interactions with enzymes and receptors in biological systems, as well as participation in polymerization reactions in industrial applications .

Properties

CAS No.

80153-53-3

Molecular Formula

C11H22Si2

Molecular Weight

210.46 g/mol

IUPAC Name

tris(ethenyl)-(2-trimethylsilylethyl)silane

InChI

InChI=1S/C11H22Si2/c1-7-13(8-2,9-3)11-10-12(4,5)6/h7-9H,1-3,10-11H2,4-6H3

InChI Key

WKYSGPUYLJOFMB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC[Si](C=C)(C=C)C=C

Origin of Product

United States

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